N-(4-Aminophenyl)-2-propoxybenzamide
Overview
Description
N-(4-Aminophenyl)-2-propoxybenzamide is an organic compound that features a benzamide core with an aminophenyl and a propoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-propoxybenzamide typically involves the acylation of 4-aminophenol with 2-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Alkyl halides in the presence of a base like sodium hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
N-(4-Aminophenyl)-2-propoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the propoxy group, making it less hydrophobic.
2-Propoxybenzamide: Lacks the aminophenyl group, reducing its potential for hydrogen bonding.
4-Amino-N-(4-aminophenyl)benzamide: Contains an additional amino group, increasing its potential for hydrogen bonding and reactivity.
Uniqueness
N-(4-Aminophenyl)-2-propoxybenzamide is unique due to the presence of both the aminophenyl and propoxy groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCFZOBSPNTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291506 | |
Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020054-03-8 | |
Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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